molecular formula C12H16ClNO3S B7843014 4-[4-(2-Chloroethyl)benzenesulfonyl]morpholine

4-[4-(2-Chloroethyl)benzenesulfonyl]morpholine

Cat. No.: B7843014
M. Wt: 289.78 g/mol
InChI Key: VACIRNWLYGILBT-UHFFFAOYSA-N
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Description

4-[4-(2-Chloroethyl)benzenesulfonyl]morpholine is an organic compound that belongs to the class of sulfonyl morpholines It is characterized by the presence of a morpholine ring attached to a benzenesulfonyl group, which is further substituted with a 2-chloroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Chloroethyl)benzenesulfonyl]morpholine typically involves the reaction of 4-(2-chloroethyl)morpholine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Chloroethyl)benzenesulfonyl]morpholine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The 2-chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholine ring and the benzenesulfonyl group.

    Electrophilic Aromatic Substitution: The benzenesulfonyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyanato, and amino derivatives of the original compound.

    Oxidation and Reduction: Oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

4-[4-(2-Chloroethyl)benzenesulfonyl]morpholine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[4-(2-Chloroethyl)benzenesulfonyl]morpholine involves its interaction with specific molecular targets. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The benzenesulfonyl group can enhance the compound’s binding affinity to its targets, thereby increasing its potency.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Chloroethyl)morpholine: A simpler analog without the benzenesulfonyl group.

    4-(Bromomethyl)benzenesulfonyl chloride: A related compound with a bromomethyl group instead of the 2-chloroethyl group.

    4-(2-Hydroxyethyl)morpholine: A hydroxylated analog with different reactivity and applications.

Uniqueness

4-[4-(2-Chloroethyl)benzenesulfonyl]morpholine is unique due to the combination of the morpholine ring, benzenesulfonyl group, and 2-chloroethyl substituent. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[4-(2-chloroethyl)phenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3S/c13-6-5-11-1-3-12(4-2-11)18(15,16)14-7-9-17-10-8-14/h1-4H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACIRNWLYGILBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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